Alizarin Yellow A chemical structure and properties
Alizarin Yellow A chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alizarin Yellow A, systematically known as 2,3,4-Trihydroxybenzophenone, is a polyhydroxybenzophenone derivative. Its chemical structure, featuring a benzoyl group attached to a pyrogallol ring, underpins its significance in various scientific domains. This compound is recognized for its role as a UV filter and has garnered attention for its biological activities, including functioning as a tyrosinase and quorum sensing inhibitor. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and key experimental protocols related to Alizarin Yellow A, serving as a vital resource for professionals in research and drug development.
Chemical Structure and Identification
Alizarin Yellow A is characterized by a benzophenone core with three hydroxyl groups substituted on one of the phenyl rings at the 2, 3, and 4 positions.
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Chemical Formula : C₁₃H₁₀O₄
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IUPAC Name : phenyl-(2,3,4-trihydroxyphenyl)methanone[1]
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CAS Number : 1143-72-2
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Synonyms : 2,3,4-Trihydroxybenzophenone, Gallobenzophenone[1]
Physicochemical Properties
A summary of the key physicochemical properties of Alizarin Yellow A is presented in the table below. These properties are crucial for its application in various experimental settings.
| Property | Value | Reference |
| Molecular Weight | 230.22 g/mol | [1] |
| Appearance | Yellow powder | |
| Melting Point | 139-141 °C | |
| Boiling Point (Predicted) | 439.7 ± 45.0 °C | |
| Solubility | Soluble in ethanol (2%) | |
| Water Solubility (Predicted) | 13.22 g/L | |
| pKa (Predicted) | 7.51 ± 0.40 |
Spectroscopic Data
Spectroscopic data is essential for the identification and characterization of Alizarin Yellow A.
| Spectrum Type | Key Features and Observations |
| UV-Vis | Exhibits characteristic absorbance peaks in the UV region, relevant for its application as a UV filter. |
| Infrared (IR) | The IR spectrum shows characteristic peaks for the hydroxyl (-OH) and carbonyl (C=O) functional groups. |
| Nuclear Magnetic Resonance (NMR) | ¹H and ¹³C NMR spectra are used to confirm the chemical structure by showing the specific chemical shifts and coupling constants of the protons and carbon atoms in the molecule. |
Experimental Protocols
This section details key experimental procedures involving Alizarin Yellow A.
Synthesis of Alizarin Yellow A (2,3,4-Trihydroxybenzophenone)
A reported method for the synthesis of 2,3,4-Trihydroxybenzophenone involves the reaction of pyrogallol with benzotrichloride (PhCCl₃) in the presence of a catalyst.
Materials:
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Pyrogallol
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Benzotrichloride (PhCCl₃)
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Catalyst (e.g., ZnCl₂, AlCl₃, or SOCl₂)
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Aromatic hydrocarbon (e.g., Toluene)
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Water
Procedure:
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In a reaction vessel, dissolve pyrogallol in a binary solvent system composed of an aromatic hydrocarbon and water.
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Add the catalyst (ZnCl₂, AlCl₃, or SOCl₂) to the mixture.
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Slowly add benzotrichloride to the reaction mixture while stirring.
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Maintain the reaction at a controlled temperature and time to optimize the yield. A study suggests that yields of 80-87% can be achieved.
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After the reaction is complete, the product can be isolated and purified using standard techniques such as recrystallization.
Purification of Benzophenones
A general method for the purification of dihydroxybenzophenones, which can be adapted for Alizarin Yellow A, involves treatment with sodium hydrosulfite and activated carbon.
Materials:
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Crude Alizarin Yellow A
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Aqueous sodium carbonate solution (e.g., 5%)
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Sodium hydrosulfite
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Activated carbon
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Acetone
Procedure:
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Dissolve the crude Alizarin Yellow A in an aqueous sodium carbonate solution.
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Add sodium hydrosulfite to the solution and heat the mixture (e.g., to 95°C).
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Add activated carbon to the hot mixture for decolorization and filter the solution while hot.
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Cool the filtrate to allow the purified product to precipitate.
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Collect the precipitate by filtration, wash with water, and dry.
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For further purification, the product can be dissolved in a minimal amount of a solvent like acetone, treated with activated carbon, filtered, and then precipitated by adding water.
Quantification in Water Samples via Dispersive Liquid-Liquid Microextraction (DLLME) and GC-MS
This protocol outlines a general procedure for the analysis of benzophenones in water, which can be optimized for Alizarin Yellow A.
Materials:
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Water sample
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Disperser solvent (e.g., Acetone)
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Extraction solvent (e.g., Chloroform)
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Sodium chloride (NaCl)
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GC-MS system
Procedure:
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Take a 5 mL aliquot of the water sample and adjust the pH to 4. Add NaCl to a concentration of 10%.
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Prepare a mixture of the disperser solvent (1000 µL of acetone) and the extraction solvent (60 µL of chloroform).
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Rapidly inject this mixture into the water sample. A cloudy solution will form.
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Centrifuge the sample to separate the phases. The extraction solvent containing the analyte will sediment at the bottom.
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Collect the sedimented phase and inject it into the GC-MS for analysis.
Tyrosinase Inhibition Assay
Alizarin Yellow A has been identified as a tyrosinase inhibitor. The following is a general colorimetric microplate assay protocol to evaluate this activity.
Materials:
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Mushroom Tyrosinase
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L-DOPA (L-3,4-dihydroxyphenylalanine)
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Alizarin Yellow A (Test Compound)
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Kojic Acid (Positive Control)
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Sodium Phosphate Buffer (0.1 M, pH 6.8)
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96-well microplate and plate reader
Procedure:
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Prepare solutions of the tyrosinase enzyme, L-DOPA, Alizarin Yellow A (at various concentrations), and the positive control (Kojic Acid) in the phosphate buffer.
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In a 96-well plate, add the phosphate buffer, the tyrosinase solution, and the test compound or positive control to the respective wells.
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Initiate the enzymatic reaction by adding the L-DOPA solution to all wells.
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Incubate the plate at a controlled temperature (e.g., 37°C).
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Measure the absorbance of the formed dopachrome at approximately 475 nm at regular intervals.
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The percentage of tyrosinase inhibition is calculated by comparing the rate of reaction in the presence of the test compound to that of the uninhibited control.
Biological Activity and Signaling Pathways
Alizarin Yellow A exhibits notable biological activities, primarily as an inhibitor of tyrosinase and quorum sensing.
Tyrosinase Inhibition
Tyrosinase is a key enzyme in the biosynthesis of melanin. By inhibiting this enzyme, Alizarin Yellow A can reduce melanin production, making it a compound of interest for applications in dermatology and cosmetics as a skin-lightening agent.
Caption: Tyrosinase inhibition pathway by Alizarin Yellow A.
Quorum Sensing Inhibition
Quorum sensing is a cell-to-cell communication process in bacteria that regulates virulence factor expression and biofilm formation. Alizarin Yellow A can interfere with this signaling pathway, thereby reducing bacterial pathogenicity. This makes it a potential candidate for the development of novel anti-infective agents that do not directly kill the bacteria but rather disarm them.
Caption: General mechanism of quorum sensing inhibition.
Experimental Workflows
Synthesis and Purification Workflow
The overall process for obtaining pure Alizarin Yellow A involves synthesis followed by a purification step.
Caption: Workflow for the synthesis and purification of Alizarin Yellow A.
Conclusion
Alizarin Yellow A (2,3,4-Trihydroxybenzophenone) is a compound with significant potential in various scientific and industrial applications. Its well-defined chemical structure and properties, coupled with its biological activities as a tyrosinase and quorum sensing inhibitor, make it a subject of ongoing research. This technical guide provides a solid foundation of its characteristics and relevant experimental protocols to aid researchers and professionals in their work with this versatile molecule. Further research into its mechanisms of action and potential applications will continue to expand its utility in drug development and other fields.
